N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
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Overview
Description
N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H17ClFN3O2S and its molecular weight is 417.88. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Compounds containing fluorine, such as "N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide", have been synthesized for potential antibacterial applications. For instance, derivatives with fluorine-containing thiadiazolotriazinones have shown promising antibacterial activity in preliminary screenings, suggesting their potential as novel antibacterial agents (Holla, B. S., Bhat, K., & Shetty, N. S., 2003).
Anticancer Applications
The synthesis and pharmacological evaluation of compounds similar to "this compound" have been extensively researched for their potential anticancer properties. One notable example includes the discovery of kinesin spindle protein (KSP) inhibitors, which have shown to arrest cells in mitosis, leading to cellular death and indicating potential as anticancer agents (Theoclitou, M. et al., 2011). Additionally, derivatives of 4-thiazolidinone have been evaluated for their anticonvulsant and benzodiazepine receptor agonist properties, some of which showed considerable anticonvulsant activity in preliminary tests, indicating potential for further exploration in cancer treatment (Faizi, M. et al., 2017).
Pharmacological Properties
The pharmacological properties of compounds structurally related to "this compound" have been a subject of research, focusing on their anti-inflammatory, analgesic, and CNS depressant activities. For example, azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole have been synthesized and evaluated for these pharmacological properties, showing promise in preliminary studies (Gurupadayya, B. et al., 2008).
Mechanism of Action
In terms of mode of action, thiazole derivatives can interact with various targets in the body. For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain . Others have shown to have cytotoxic activity on human tumor cell lines .
The pharmacokinetics of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound and its chemical structure. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Future Directions
Properties
IUPAC Name |
N-[4-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2S/c21-17-4-2-1-3-14(17)11-23-18(26)10-9-16-12-28-20(24-16)25-19(27)13-5-7-15(22)8-6-13/h1-8,12H,9-11H2,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXLQQYDQOLMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.